Home > Products > Screening Compounds P102784 > 5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine
5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine -

5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine

Catalog Number: EVT-5800119
CAS Number:
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, also known as CDRI Compound 81-470, is a synthetic benzimidazole carbamate derivative. [, ] It is identified as a broad-spectrum anthelmintic agent, meaning it is effective against parasitic worms. [, , , ] While its chemical structure shares similarities with molecules targeting various biological targets, research on CDRI Compound 81-470 focuses mainly on its antiparasitic activity.

Synthesis Analysis

While the provided papers do not detail the specific synthesis of CDRI Compound 81-470, they mention formulations like suspensions and solutions for administration. [, ] The synthesis likely involves multiple steps, potentially utilizing reactions like those described in papers focusing on similar compounds. For example, paper 5 describes a multi-step synthesis of a related benzofuran-2-carboxylic acid derivative, potentially offering clues to some of the synthetic approaches used for CDRI Compound 81-470.

Molecular Structure Analysis

CDRI Compound 81-470 contains a benzimidazole core structure with a carbamate group at the 2-position. A key feature is the piperazine ring linked to the 5-position of the benzimidazole through a carbonyl group. This piperazine ring is further substituted with a 2-pyridinyl group. [, , , , , ] These structural features likely contribute to its biological activity and interactions with target molecules in parasites.

Mechanism of Action

CDRI Compound 81-470 primarily exerts its anthelmintic action by disrupting energy metabolism in parasites. [, ] It inhibits glucose uptake and its conversion to energy, leading to a shift towards lactic acid production. [] This shift is likely due to the inhibition of PEP carboxykinase and an increase in LDH activity. [] Furthermore, the compound significantly inhibits mitochondrial ATP production, further compromising the parasite's energy supply. []

Applications

The primary application of CDRI Compound 81-470, as documented in the provided papers, is in veterinary medicine as an anthelmintic agent. [, , , , ] It effectively combats both intestinal and systemic parasitic infections in various animal models, including rodents and poultry. [] Its efficacy against different stages of parasitic development, including adult worms and larvae, highlights its potential as a valuable tool in veterinary practice. []

Future Directions

Given its effectiveness against various parasitic infections, further research on CDRI Compound 81-470 could explore:* Detailed pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and enhance its therapeutic efficacy in different animal species.* Development of new formulations: To improve drug delivery, target specific parasitic stages, and explore alternative administration routes, as hinted at with the transdermal tapes. []* Investigations into potential resistance mechanisms: To ensure the long-term effectiveness of this compound and guide the development of strategies to mitigate resistance emergence.

Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate (CDRI Comp. 81-470)

Compound Description: CDRI Comp. 81-470 is a broad-spectrum anthelmintic agent effective against both intestinal and systemic parasites. Studies demonstrate its efficacy against various helminth parasites in experimental animals, with activity observed against both adult and larval stages. This compound exhibits its anthelmintic action through multiple mechanisms, including inhibition of glucose uptake, disruption of energy metabolism, and interference with metabolic pathways essential for parasite survival [, , ].

1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-, [R-(R,S)] (BIBN4096BS)

Compound Description: BIBN4096BS acts as a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist [, , , , , ]. It exhibits efficacy in alleviating migraine symptoms, likely by inhibiting CGRP-induced vasodilation in the cranial vasculature. Studies have shown that BIBN4096BS effectively blocks CGRP receptor activation and subsequent downstream signaling events [].

(4S)-4-[({4-[4-(Methoxymethyl)piperidin-1-yl]-6-phenylpyridin-2-yl}carbonyl)amino]-5-oxo-5-{4-[(pentyloxy)carbonyl]piperazin-1-yl}pentanoic acid (Compound 47s)

Compound Description: Compound 47s is a potent and orally bioavailable P2Y12 antagonist []. It demonstrates efficacy in inhibiting platelet aggregation, highlighting its potential as a therapeutic agent for cardiovascular diseases. Optimization efforts for this compound focused on enhancing its pharmacokinetic and physicochemical properties, resulting in improved potency, selectivity, in vivo efficacy, and oral bioavailability [].

Properties

Product Name

5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine

IUPAC Name

cyclohexyl-[4-(2-ethylpyrimidine-5-carbonyl)piperazin-1-yl]methanone

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H26N4O2/c1-2-16-19-12-15(13-20-16)18(24)22-10-8-21(9-11-22)17(23)14-6-4-3-5-7-14/h12-14H,2-11H2,1H3

InChI Key

VEANKSIGAKDINH-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.